Pulchelloside II
Description
Pulchelloside II is an iridoid glycoside, a class of monoterpenoid derivatives characterized by a cyclopentane ring fused to a pyran moiety, often glycosylated with glucose or other sugars. These compounds are primarily isolated from plants in the genera Citharexylum and Eremostachys and exhibit diverse pharmacological effects, including anticancer, anti-inflammatory, and enzyme-inhibitory activities .
Key structural features of this compound (inferred from Pulchelloside I and related compounds) include:
Properties
CAS No. |
70095-21-5 |
|---|---|
Molecular Formula |
C17H26O12 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl (1S,4aR,5R,6R,7R,7aR)-4a,5,6-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O12/c1-5-8-15(29-16-12(22)11(21)10(20)7(3-18)28-16)27-4-6(14(24)26-2)17(8,25)13(23)9(5)19/h4-5,7-13,15-16,18-23,25H,3H2,1-2H3/t5-,7?,8+,9-,10?,11?,12?,13-,15+,16?,17+/m1/s1 |
InChI Key |
LGTHGFVYOAZGBN-XIMJSRCISA-N |
SMILES |
CC1C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H](OC=C([C@]2([C@@H]([C@@H]1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC1C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Other CAS No. |
70095-21-5 |
Synonyms |
pulchelloside II pulchelloside-II |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes critical molecular descriptors and structural differences among Pulchelloside II analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | HBD | HBA | Polarizability (ų) | IC₅₀ (HeLa Cells, µM) | Key Structural Features |
|---|---|---|---|---|---|---|---|
| Pulchelloside I | C₁₇H₂₆O₁₂ | 422.40 | 7 | 12 | 75.2 | 25.22–48.10 | C1-glucose, C7-methyl, three hydroxyls |
| Catalpol | C₁₅H₂₂O₁₀ | 362.33 | 6 | 10 | 68.9 | 28.50 | C1-glucose, C4-hydroxyl, C10-aldehyde |
| Lamiide | C₂₃H₃₂O₁₃ | 540.50 | 8 | 14 | 89.5 | 35.70 | Additional acetylated sugar, C8-hydroxyl |
| Spinomannoside | C₂₂H₃₀O₁₂ | 510.47 | 6 | 12 | 82.3 | 30.10 | C3-methoxy, C10-p-coumaroyl group |
| Geniposide | C₁₇H₂₄O₁₀ | 388.36 | 5 | 10 | 70.8 | >100 (inactive) | C1-glucose, C7-hydroxymethyl, low polarity |
Notes:
- Hydrogen Bond Donors (HBD)/Acceptors (HBA): Higher HBD/HBA correlates with increased hydrophilicity and membrane permeability challenges. Pulchelloside I and Lamiide exhibit greater polarity than Geniposide, enhancing their solubility but limiting bioavailability .
- Polarizability: Lamiide and Spinomannoside show higher polarizability due to extended conjugated systems, facilitating stronger van der Waals interactions in biological targets .
- Structural Determinants of Activity: The presence of a p-coumaroyl group in Spinomannoside enhances cytotoxicity by promoting interactions with hydrophobic enzyme pockets . Methyl substituents (e.g., in Pulchelloside I) reduce metabolic degradation compared to hydroxyl-rich analogs like Catalpol .
Cytotoxicity Against HeLa Cells
- Pulchelloside I and Spinomannoside exhibit potent activity (IC₅₀: 25.22–30.10 µM), attributed to their ability to form hydrogen bonds with key residues in apoptotic signaling proteins (e.g., caspase-3) .
- Catalpol shows moderate activity (IC₅₀: 28.50 µM), likely due to its aldehyde group, which can undergo Schiff base formation with cellular amines .
- Geniposide is inactive (IC₅₀ > 100 µM) because of its low dipole moment (1.2 Debye) and reduced capacity for electrostatic interactions .
Molecular Interaction Landscapes
- Electrostatic Potential Maps: Cytotoxic iridoids like Pulchelloside I display electron-dense regions near hydroxylated carbons, acting as hydrogen bond donors to cellular targets. In contrast, Geniposide’s electron density is localized around its glucose moiety, limiting target engagement .
- 3D Conformational Analysis: Spinomannoside’s flexible p-coumaroyl group allows better adaptation to enzyme active sites compared to the rigid structure of Lamiide .
Metabolic and Pharmacokinetic Profiles
- Pulchelloside I : High hydrophilicity (AlogP = -4.07) limits blood-brain barrier penetration but enhances renal excretion .
- Lamiide : Acetylated sugar groups improve metabolic stability, increasing plasma half-life .
- Geniposide : Despite poor activity, its moderate lipophilicity (XlogP = -0.9) facilitates intestinal absorption, making it a prodrug candidate .
Q & A
Q. What methodologies are commonly used to isolate Pulchelloside II from natural sources?
this compound isolation typically involves solvent extraction (e.g., ethanol/water mixtures), followed by liquid-liquid partitioning and chromatographic purification. High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is standard for final purification. Researchers must validate extraction efficiency using mass balance calculations and purity assessments via NMR or LC-MS .
Q. How is the structural elucidation of this compound achieved in contemporary studies?
Structural characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR for identifying proton/carbon environments and stereochemistry (e.g., δH 5.2 ppm for anomeric protons).
- HSQC/HMBC correlations to establish glycosidic linkages and aglycone connectivity.
- High-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., [M+Na]+ ion at m/z 789.3521). Data should be cross-referenced with existing spectral libraries to minimize misassignment .
Q. What in vitro models are appropriate for preliminary bioactivity screening of this compound?
Common assays include:
- Enzyme inhibition : α-glucosidase or COX-2 inhibition assays, using spectrophotometric quantification (IC50 calculations).
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HepG2), with dose-response curves (0.1–100 µM range). Controls (e.g., positive/negative controls and solvent blanks) are critical to validate results .
Advanced Research Questions
Q. How can researchers optimize experimental designs for studying this compound’s pharmacokinetics in vivo?
Pharmacokinetic studies require:
- Dosing protocols : Single/multiple doses administered via oral or intravenous routes in rodent models.
- Sampling : Serial blood collection at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
- Analytical methods : LC-MS/MS for quantifying plasma concentrations (LLOQ ≤1 ng/mL). Non-compartmental analysis (NCA) using software like Phoenix WinNonlin is recommended for parameter estimation (e.g., AUC, t½) .
Q. What strategies address contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from:
- Variability in assay conditions (e.g., cell passage number, solvent concentrations).
- Sample purity : Impurities >5% can skew bioactivity results; validate via HPLC-UV/ELSD. Mitigation strategies:
- Conduct systematic reviews with meta-analysis to identify confounding variables .
- Reproduce experiments using standardized protocols (e.g., OECD guidelines) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Stability testing involves:
- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical monitoring : Track degradation products via UPLC-PDA at intervals (0, 1, 3, 6 months).
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Q. What computational approaches are effective for predicting this compound’s molecular targets?
Target prediction workflows include:
- Molecular docking : Autodock Vina or Glide to screen against protein databases (e.g., PDB).
- Pharmacophore modeling : Generate 3D ligand-receptor interaction hypotheses using Schrödinger.
- MD simulations : GROMACS for assessing binding stability (RMSD ≤2 Å over 100 ns trajectories). Validate predictions with in vitro binding assays .
Methodological Considerations
- Data Reproducibility : Document all experimental parameters (e.g., NMR spectrometer frequency, collision energy in MS) to enable replication .
- Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons; report p-values and effect sizes .
- Ethical Compliance : For in vivo studies, obtain ethics committee approval and adhere to ARRIVE guidelines for reporting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
